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Introduction
The tachykinin (TK) system, a family of neuropeptides and their receptors, represents one of

the most ancient and functionally diverse signaling systems in the animal kingdom. First

identified for their rapid contractile effects on smooth muscle, tachykinins are now recognized

as crucial players in a vast array of physiological processes, including pain transmission,

inflammation, gut motility, and behavior.[1] Their remarkable evolutionary conservation, from

simple invertebrates to humans, underscores their fundamental biological importance and

makes them a compelling subject for both basic research and therapeutic development.

This technical guide provides a comprehensive overview of the evolutionary conservation of

the tachykinin system. It is designed to be a valuable resource for researchers, scientists, and

drug development professionals, offering a detailed examination of the molecular components,

signaling pathways, and experimental methodologies central to the field. All quantitative data is

presented in structured tables for easy comparison, and key signaling and experimental

workflows are visualized using detailed diagrams.

Core Components: Peptides and Receptors
The tachykinin system is fundamentally composed of two key molecular players: the tachykinin

peptides and their cognate G protein-coupled receptors (GPCRs).
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Tachykinin Peptides: A Conserved C-Terminus
Tachykinin peptides are characterized by a highly conserved C-terminal amino acid sequence: -

Phe-X-Gly-Leu-Met-NH2 in vertebrates, where X is a hydrophobic residue.[2][3][4]

Invertebrates possess tachykinin-related peptides (TKRPs) with a similar consensus motif,

typically -Phe-X-Gly-Y-Arg-NH2.[5][6] This conserved C-terminal domain is critical for receptor

binding and activation.[4]

Mammalian tachykinins are primarily derived from three precursor genes: Tac1, Tac3, and

Tac4.[2][3]

Tac1 encodes for Substance P (SP), Neurokinin A (NKA), Neuropeptide K (NPK), and

Neuropeptide γ (NPγ).[2][3]

Tac3 (also known as Tac2 in rodents) encodes for Neurokinin B (NKB).[2]

Tac4 encodes for Hemokinin-1 (HK-1) and Endokinins (EKA, EKB).[2][3]

The diversity of tachykinin peptides is further increased by alternative splicing of the precursor

gene transcripts.[4]

Table 1: Evolutionary Conservation of Tachykinin Peptide Sequences
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Species Phylum/Class
Peptide
Name(s)

Sequence
Conserved C-
Terminus

Homo sapiens Mammalia Substance P
RPKPQQFFGLM

-NH2
FGLM-NH2

Neurokinin A
HKTDSFVGLM-

NH2
FGLM-NH2

Neurokinin B
DMHDFFVGLM-

NH2
FGLM-NH2

Danio rerio Actinopterygii Substance P-like
RPPGFSPFGV-

NH2
FGFV-NH2

Neurokinin A-like
SKTDSFVGLM-

NH2
FVGLM-NH2

Ciona intestinalis Ascidiacea Ci-TK-I
GFSLGFKHGLM

-NH2
FGLM-NH2

Drosophila

melanogaster
Insecta DTK-1

APSGFQGMR-

NH2
FGMR-NH2

DTK-2
APLGFHGVR-

NH2
FGVR-NH2

Octopus vulgaris Mollusca Oct-TK
KPTREFEGLM-

NH2
FGLM-NH2

Note: This table presents a selection of representative tachykinin peptides to illustrate their

evolutionary conservation. The C-terminal motif is highly conserved, with some variations

observed across different phyla.

Tachykinin Receptors: A Family of G Protein-Coupled
Receptors
Tachykinin peptides exert their effects by binding to three main types of GPCRs in mammals:

NK1 Receptor (NK1R): Preferentially binds Substance P.
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NK2 Receptor (NK2R): Preferentially binds Neurokinin A.

NK3 Receptor (NK3R): Preferentially binds Neurokinin B.

While each receptor has a preferred endogenous ligand, there is a degree of cross-reactivity,

allowing for complex and nuanced signaling.[7] These receptors share significant sequence

homology, particularly in their transmembrane domains, and are encoded by five exons.[8] The

gene structure of tachykinin receptors has also been remarkably conserved throughout

evolution. Invertebrates also possess tachykinin-like receptors that share structural and

functional similarities with their vertebrate counterparts.[5][9]

Table 2: Quantitative Pharmacology of Mammalian Tachykinin Receptors

Receptor
Preferred
Ligand

Species Ligand
Binding
Affinity (Ki,
nM)

Receptor
Activation
(EC50, nM)

NK1R Substance P Human Substance P 0.1 - 1.0 1.0 - 10.0

Neurokinin A 10 - 100 10 - 100

Neurokinin B >1000 >1000

NK2R Neurokinin A Human Neurokinin A 0.5 - 5.0 1.0 - 10.0

Substance P 100 - 1000 >1000

Neurokinin B 10 - 100 10 - 100

NK3R Neurokinin B Human Neurokinin B 0.1 - 1.0 0.5 - 5.0

Neurokinin A 1.0 - 10.0 5.0 - 50.0

Substance P >1000 >1000

Note: The values presented are approximate ranges compiled from various studies and can

vary depending on the specific experimental conditions and cell types used.

Signaling Pathways: A Conserved Mechanism of
Action
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Tachykinin receptors primarily couple to G proteins of the Gq/11 family.[10][11] Upon ligand

binding, the activated receptor catalyzes the exchange of GDP for GTP on the Gα subunit,

leading to its dissociation from the Gβγ dimer. The activated Gαq/11 subunit then stimulates

phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into

two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum,

triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in

intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in

turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

In addition to the canonical Gq/11 pathway, there is evidence that tachykinin receptors,

particularly the NK1 receptor, can also couple to Gs proteins, leading to the activation of

adenylyl cyclase and the production of cyclic AMP (cAMP).[12] This dual coupling allows for

even greater complexity and fine-tuning of cellular responses to tachykinins.
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Canonical Tachykinin Gq/11 Signaling Pathway.
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Alternative Tachykinin Gs Signaling Pathway.

Experimental Protocols
The study of the tachykinin system relies on a variety of well-established experimental

techniques. The following sections provide detailed methodologies for three key assays.

Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of tachykinin peptides and

other ligands for their receptors.

Protocol:

Membrane Preparation:

Homogenize tissues or cells expressing the tachykinin receptor of interest in a cold lysis

buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the supernatant at high speed to pellet the membranes.

Wash the membrane pellet and resuspend in a suitable assay buffer.

Determine the protein concentration of the membrane preparation.

Binding Reaction:

In a 96-well plate, combine the membrane preparation, a radiolabeled tachykinin ligand

(e.g., [125I]Substance P), and varying concentrations of the unlabeled competitor ligand.

To determine non-specific binding, include a set of wells with a high concentration of an

unlabeled ligand.

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a

sufficient time to reach equilibrium.
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Separation of Bound and Free Ligand:

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

The filter will trap the membranes with the bound radioligand.

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

Detection and Data Analysis:

Measure the radioactivity retained on the filters using a scintillation counter.

Subtract the non-specific binding from the total binding to obtain the specific binding.

Plot the specific binding as a function of the competitor ligand concentration and fit the

data to a one-site competition model to determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for a Radioligand Binding Assay.

Calcium Imaging
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Calcium imaging is a technique used to measure changes in intracellular calcium concentration

in response to receptor activation, providing a functional measure of receptor activity (EC50).

Protocol:

Cell Preparation and Dye Loading:

Culture cells expressing the tachykinin receptor of interest on glass coverslips or in

optical-bottom plates.

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a

physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

Incubate the cells to allow for de-esterification of the dye within the cytoplasm.

Wash the cells to remove excess extracellular dye.

Imaging:

Mount the coverslip or plate on an inverted fluorescence microscope equipped with a

calcium imaging system.

Acquire a baseline fluorescence signal before adding the agonist.

Add varying concentrations of the tachykinin agonist to the cells.

Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2,

alternate excitation at 340 nm and 380 nm and measure emission at 510 nm.

Data Analysis:

Calculate the change in fluorescence intensity or the ratio of fluorescence at the two

excitation wavelengths.

Plot the peak change in fluorescence as a function of the agonist concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which

represents the concentration of agonist that produces 50% of the maximal response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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